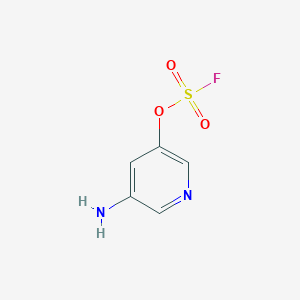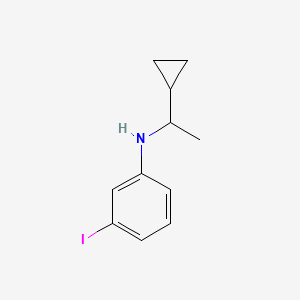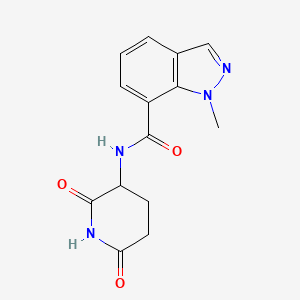![molecular formula C9H9BrO2S B13553891 2-[5-Bromo-2-(methylsulfanyl)phenyl]aceticacid](/img/structure/B13553891.png)
2-[5-Bromo-2-(methylsulfanyl)phenyl]aceticacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-Bromo-2-(methylsulfanyl)phenyl]acetic acid is an organic compound with the molecular formula C9H9BrO2S It is characterized by the presence of a bromine atom, a methylsulfanyl group, and a phenylacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-Bromo-2-(methylsulfanyl)phenyl]acetic acid can be achieved through several synthetic routes. One common method involves the bromination of a precursor compound, such as 2-(methylsulfanyl)phenylacetic acid, using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent, such as dichloromethane, at a temperature range of 0-25°C. The bromination reaction is followed by purification steps, such as recrystallization or column chromatography, to obtain the desired product .
Industrial Production Methods
Industrial production of 2-[5-Bromo-2-(methylsulfanyl)phenyl]acetic acid may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure consistent product quality and high yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-[5-Bromo-2-(methylsulfanyl)phenyl]acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent (e.g., dichloromethane) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced phenylacetic acid derivatives.
Aplicaciones Científicas De Investigación
2-[5-Bromo-2-(methylsulfanyl)phenyl]acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-[5-Bromo-2-(methylsulfanyl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The bromine atom and methylsulfanyl group contribute to its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-(methylsulfanyl)benzoic acid: Shares the bromine and methylsulfanyl groups but differs in the carboxylic acid position.
5-Bromo-2-naphthol: Contains a bromine atom and a hydroxyl group on a naphthalene ring.
N-[2-(4-bromo-2-methylanilino)-2-oxoethyl]-N-methyl-2-(methylthio)-3-phenyl-4-imidazolecarboxamide: A more complex structure with multiple functional groups .
Uniqueness
2-[5-Bromo-2-(methylsulfanyl)phenyl]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural features make it a valuable compound for various research applications and industrial processes .
Propiedades
Fórmula molecular |
C9H9BrO2S |
|---|---|
Peso molecular |
261.14 g/mol |
Nombre IUPAC |
2-(5-bromo-2-methylsulfanylphenyl)acetic acid |
InChI |
InChI=1S/C9H9BrO2S/c1-13-8-3-2-7(10)4-6(8)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) |
Clave InChI |
DWMDOOMIGQYKFZ-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C=C(C=C1)Br)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[2-cyanoethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid](/img/structure/B13553839.png)






![3-Cyclopropylbicyclo[1.1.1]pentan-1-amine](/img/structure/B13553875.png)
![{[2-Fluoro-5-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride](/img/structure/B13553885.png)


